trisodium;2-[[6-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-methylbenzene-1,4-disulfonate
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Overview
Description
trisodium;2-[[6-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-methylbenzene-1,4-disulfonate is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, triazine, and naphthalenyl groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of trisodium;2-[[6-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-methylbenzene-1,4-disulfonate involves several steps:
Sulfonation: The initial step involves the sulfonation of benzene to form 1,4-benzenedisulfonic acid.
Diazotization: This step involves the conversion of an aromatic amine into a diazonium salt, which is then coupled with a naphthalenyl derivative.
Triazine Formation: The triazine ring is introduced through a nucleophilic substitution reaction involving a triazine derivative.
Final Coupling: The final product is obtained by coupling the diazonium salt with the triazine derivative under controlled conditions.
Industrial production methods typically involve large-scale reactions in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
trisodium;2-[[6-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-methylbenzene-1,4-disulfonate undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Coupling Reactions: It can form azo compounds through coupling reactions with diazonium salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
trisodium;2-[[6-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-methylbenzene-1,4-disulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trisodium;2-[[6-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-methylbenzene-1,4-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The triazine ring and sulfonic acid groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar compounds to trisodium;2-[[6-[[4-[2-(2-ethenylsulfonylethoxy)ethylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-methylbenzene-1,4-disulfonate include:
- 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[[4-chloro-6-[phenyl(sulfomethyl)amino]-1,3,5-triazin-2-yl]amino]-7-sulfo-1-naphthalenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-, sodium salt (1:4) .
- 2-Amino-1,4-benzenedisulfonic acid .
These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of functional groups in this compound makes it particularly versatile and valuable in various fields.
Properties
CAS No. |
114565-67-2 |
---|---|
Molecular Formula |
C6H7NO5 |
Molecular Weight |
0 |
Synonyms |
1,4-Benzenedisulfonic acid, 2-6-4-2-2-(ethenylsulfonyl)ethoxyethylamino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3-sulfo-2-naphthalenylazo-5-methyl-, trisodium salt |
Origin of Product |
United States |
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